

An In-depth Technical Guide to 2-Benzimidazolethiol-d4

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Compound of Interest

Compound Name: 2-Benzimidazolethiol-d4

Cat. No.: B562739

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This technical guide provides a comprehensive overview of **2-Benzimidazolethiol-d4**, a deuterated isotopologue of the versatile heterocyclic compound 2-Benzimidazolethiol. Aimed at researchers, scientists, and professionals in drug development, this document details its molecular characteristics, synthesis, and known biological activities, with a focus on its potential as an anticancer and antimicrobial agent.

Core Molecular Data

Stable isotope-labeled compounds like **2-Benzimidazolethiol-d4** are invaluable tools in various research applications, including metabolic studies, pharmacokinetic analyses, and as internal standards in mass spectrometry-based quantification. The incorporation of four deuterium atoms into the benzimidazole ring provides a distinct mass shift, facilitating its differentiation from the endogenous, undeuterated form.

Compound	Chemical Formula	Molecular Weight (g/mol)
2-Benzimidazolethiol-d4	C ₇ H ₂ D ₄ N ₂ S	154.23
2-Benzimidazolethiol	C ₇ H ₆ N ₂ S	150.20[1][2]

Synthesis of 2-Benzimidazolethiol and its Deuterated Analog

The synthesis of 2-Benzimidazolethiol is well-established, typically involving the condensation of o-phenylenediamine with a carbon disulfide source. For the synthesis of **2-Benzimidazolethiol-d4**, the general protocols can be adapted by utilizing a deuterated o-phenylenediamine precursor.

Experimental Protocol: Synthesis of 2-Mercaptobenzimidazole

This protocol is adapted from a standard procedure and can be modified for the synthesis of the deuterated analog by starting with o-phenylenediamine-d4.

Materials:

- o-Phenylenediamine (or o-phenylenediamine-d4)
- Potassium hydroxide (KOH)
- Carbon disulfide (CS₂)
- 95% Ethanol
- Water
- Activated charcoal
- Dilute acetic acid

Procedure:

- In a round-bottom flask equipped with a reflux condenser, combine 0.1 mole of o-phenylenediamine, 0.1 mole of potassium hydroxide, 100 mL of 95% ethanol, and 15 mL of water.
- To this mixture, add 0.1 mole of carbon disulfide.
- Heat the mixture under reflux for 3 hours.[3]

- After reflux, cautiously add a small amount of activated charcoal to the hot mixture and continue to heat at reflux for an additional 10 minutes.
- Filter the hot mixture to remove the charcoal.
- Heat the filtrate to 60-70 °C and add 100 mL of warm water.
- Acidify the solution with dilute acetic acid while stirring. The product will precipitate as crystals.
- Cool the mixture to complete crystallization.
- Collect the product by filtration, wash with cold water, and dry.

Biological Activity and Signaling Pathways

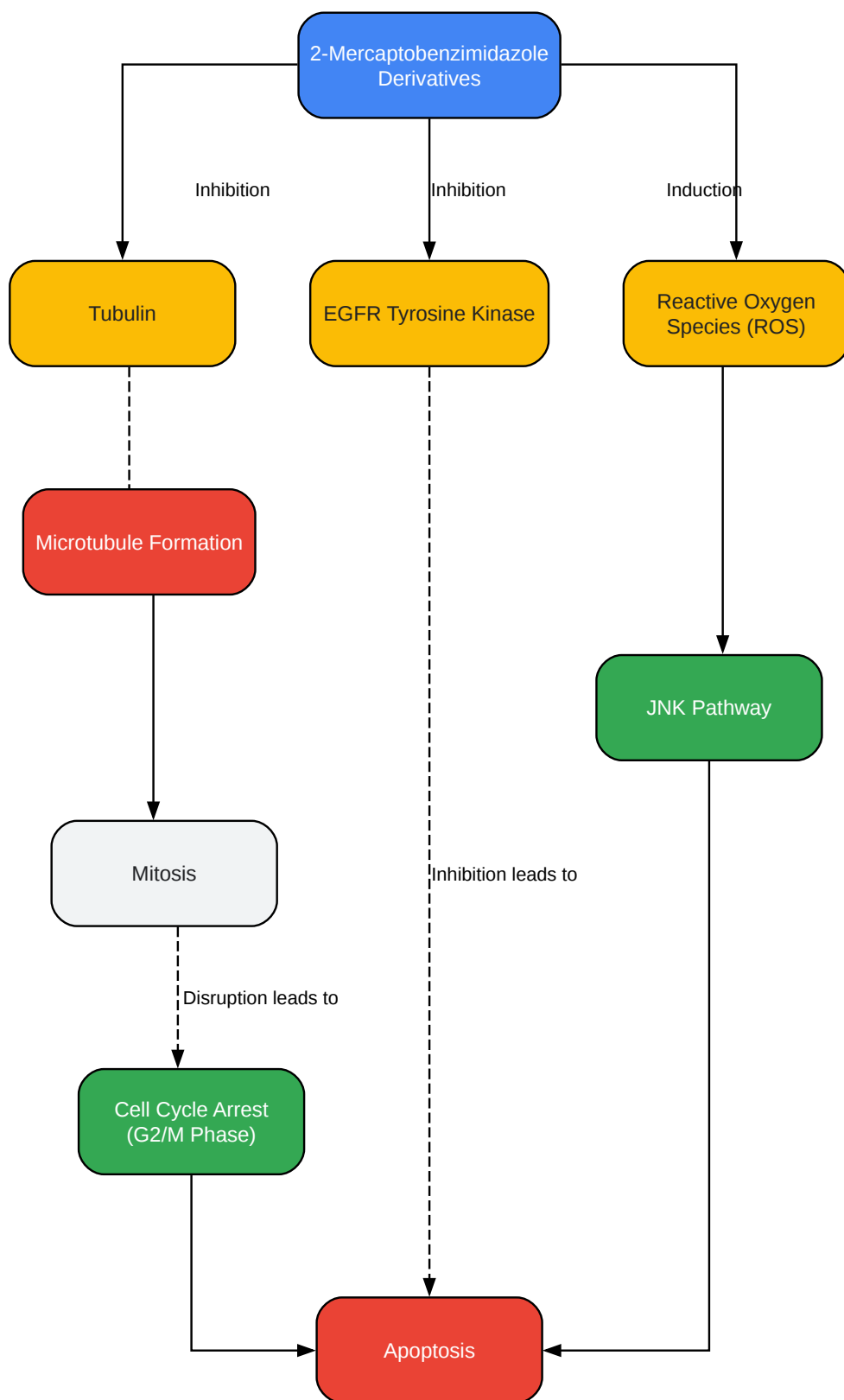
2-Mercaptobenzimidazole and its derivatives have garnered significant attention for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and notably, anticancer properties.

Anticancer Activity and Mechanism of Action

A primary mechanism of the anticancer action of 2-mercaptobenzimidazole derivatives is the inhibition of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis.

Molecular docking studies have also suggested that derivatives of 2-mercaptobenzimidazole can act as potential anticancer agents by targeting the EGFR tyrosine kinase protein.^{[3][4]} The binding of these compounds to the active site of EGFR can inhibit its signaling pathway, which is often dysregulated in cancer.

Furthermore, some benzimidazole derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.^[2]



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Proposed anticancer mechanisms of 2-Mercaptobenzimidazole.

Antimicrobial Activity

Derivatives of 2-mercaptobenzimidazole have demonstrated efficacy against a range of bacterial and fungal strains. The mechanism of antimicrobial action is thought to involve the inhibition of essential enzymes or the disruption of cell membrane integrity.

Key Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Principle: The polymerization of tubulin into microtubules can be monitored by an increase in turbidity (optical density) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase.^[5]

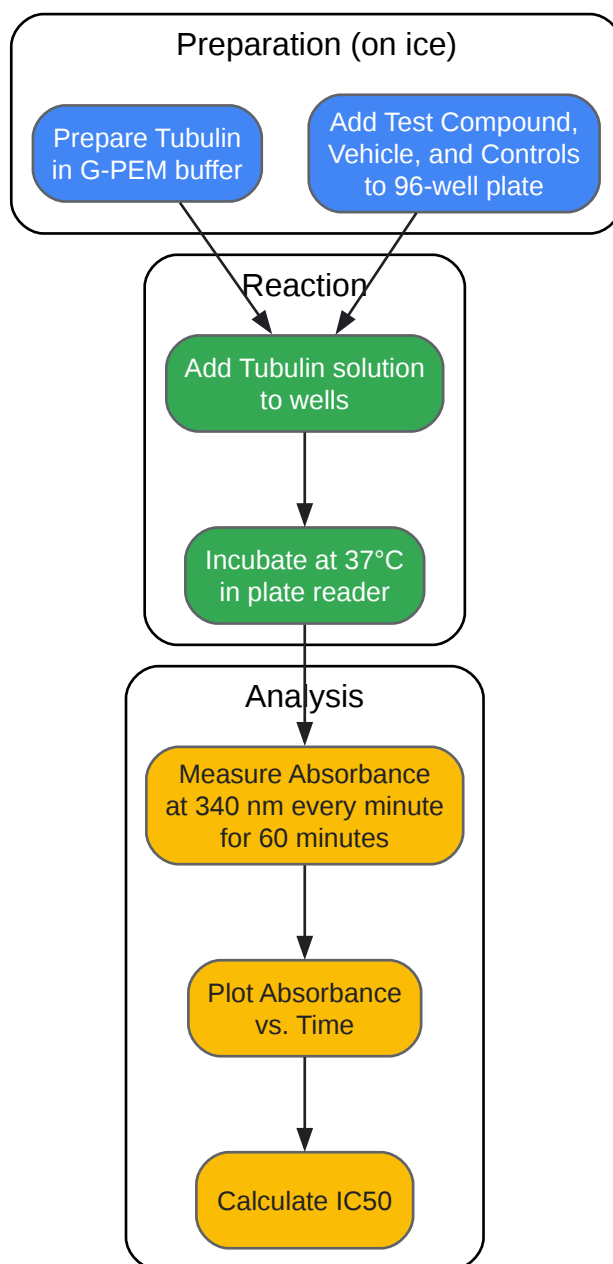
Materials:

- Purified tubulin (>99% pure)
- G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 5% glycerol)
- **2-Benzimidazolethiol-d4** (test compound) dissolved in DMSO
- Positive control (e.g., colchicine)
- Vehicle control (DMSO)
- 96-well microplate
- Temperature-controlled microplate reader

Procedure:

- On ice, prepare a solution of purified tubulin in G-PEM buffer.
- In a pre-chilled 96-well plate, add the test compound at various concentrations. Include wells for the vehicle control and a positive control.

- Initiate the polymerization by adding the tubulin solution to each well and immediately transferring the plate to a microplate reader pre-warmed to 37°C.
- Monitor the change in absorbance at 340 nm every minute for 60 minutes.
- Analyze the data by plotting absorbance versus time. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.



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